5-butyl-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
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Overview
Description
5-butyl-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one is a complex organic compound that features a pyrrolo[3,4-c]pyrazol core. This compound is characterized by the presence of hydroxy and methoxy functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one typically involves multi-step organic reactions. The starting materials often include substituted phenols and pyrazoles. Key steps may involve:
Condensation reactions: to form the pyrrolo[3,4-c]pyrazol core.
Hydroxylation: and to introduce the hydroxy and methoxy groups.
Butylation: to add the butyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy groups can undergo oxidation to form quinones.
Reduction: The compound can be reduced to alter the oxidation state of the functional groups.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
Oxidation products: Quinones.
Reduction products: Alcohols or alkanes.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its functional groups.
Medicine
Drug Development: Exploration as a potential therapeutic agent for various diseases.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-butyl-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, altering their activity through binding interactions. The pathways involved could include:
Signal transduction: Modulating signaling pathways in cells.
Enzyme inhibition: Blocking the active site of enzymes.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-3-methoxyphenyl derivatives: Compounds with similar functional groups.
Pyrrolo[3,4-c]pyrazol derivatives: Compounds with the same core structure.
Uniqueness
The uniqueness of 5-butyl-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H23N3O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
5-butyl-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C22H23N3O4/c1-3-4-11-25-21(13-9-10-16(27)17(12-13)29-2)18-19(23-24-20(18)22(25)28)14-7-5-6-8-15(14)26/h5-10,12,21,26-27H,3-4,11H2,1-2H3,(H,23,24) |
InChI Key |
VVTMRLMYQHJQOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
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